4-Hydroxyphenylacetic acid-d6 chemical properties
4-Hydroxyphenylacetic acid-d6 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Hydroxyphenylacetic acid-d6, a deuterated analog of the biologically significant metabolite, 4-Hydroxyphenylacetic acid. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.
Core Chemical Properties
4-Hydroxyphenylacetic acid-d6 (4-HPAA-d6) is a stable isotope-labeled form of 4-Hydroxyphenylacetic acid (4-HPAA), where six hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of 4-HPAA in various biological matrices.
Table 1: Chemical and Physical Properties of 4-Hydroxyphenylacetic acid-d6 and its non-deuterated analog.
| Property | 4-Hydroxyphenylacetic acid-d6 | 4-Hydroxyphenylacetic acid |
| CAS Number | 100287-06-7[1][2] | 156-38-7[3] |
| Molecular Formula | C₈H₂D₆O₃[1] | C₈H₈O₃[3] |
| Molecular Weight | 158.19 g/mol [1] | 152.15 g/mol [3] |
| Appearance | Off-white to pink solid[4] | White to cream or light tan crystalline powder[5][6] |
| Melting Point | No data available | 148-151 °C[4] |
| Boiling Point | No data available | No definitive data available[7] |
| Solubility | No data available* | Soluble in dimethyl sulfoxide (B87167) and methanol. Slightly soluble in water.[7] |
| Storage | 2-8°C Refrigerator[1] | Room temperature, in a dry and well-ventilated place[7] |
Synthesis of 4-Hydroxyphenylacetic acid-d6
While a specific detailed protocol for the synthesis of 4-Hydroxyphenylacetic acid-d6 is not widely published, a common strategy for preparing deuterated aromatic compounds involves using deuterated starting materials in established synthesis routes. Below is a conceptual protocol based on the known synthesis of 4-Hydroxyphenylacetic acid.
Conceptual Synthesis Workflow:
Caption: A plausible synthetic route to 4-Hydroxyphenylacetic acid-d6.
Experimental Protocol (Conceptual):
This protocol is a hypothetical adaptation of a known synthesis for the non-deuterated compound. Researchers should perform appropriate optimization and characterization.
Materials:
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Phenol-d6
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Glyoxylic acid
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Sodium hydroxide
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Red phosphorus
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Hydriodic acid
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Appropriate solvents (e.g., water, acetic acid)
Procedure:
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Formation of the Mandelic Acid Intermediate:
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Dissolve Phenol-d6 in an aqueous solution of sodium hydroxide.
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Add an aqueous solution of glyoxylic acid to the reaction mixture.
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Stir the reaction at a controlled temperature (e.g., room temperature) for several hours.
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Acidify the reaction mixture to precipitate the 4-Hydroxy-α-hydroxyphenylacetic acid-d5 intermediate.
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Filter and wash the precipitate.
-
-
Reduction to 4-Hydroxyphenylacetic acid-d6:
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Suspend the dried intermediate in a suitable solvent such as acetic acid.
-
Add red phosphorus and a catalytic amount of hydriodic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction mixture and filter to remove excess phosphorus.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-Hydroxyphenylacetic acid-d6.
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Application in Quantitative Analysis: Internal Standard in LC-MS/MS
4-Hydroxyphenylacetic acid-d6 is an excellent internal standard for the accurate quantification of endogenous 4-HPAA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer.
Experimental Workflow for Quantification of 4-HPAA:
Caption: Sample preparation and analysis workflow for 4-HPAA.
Detailed Experimental Protocol (Representative Method):
This protocol is adapted from a published method for the analysis of similar phenolic acids in human serum[8][9].
1. Sample Preparation (Protein Precipitation):
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To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of a working solution of 4-Hydroxyphenylacetic acid-d6 (concentration to be optimized based on the expected analyte levels).
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Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
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Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 0.2% acetic acid in water.
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Mobile Phase B: 0.2% acetic acid in acetonitrile.
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Gradient Elution:
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0-4 min: 5% B
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4-8.5 min: 5-35% B
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8.5-8.55 min: 35-100% B
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8.55-9.5 min: 100% B
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9.5-9.55 min: 100-5% B
-
9.55-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
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Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
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MRM Transitions (Hypothetical):
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4-HPAA: Q1: 151.0 m/z -> Q3: 107.0 m/z
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4-HPAA-d6: Q1: 157.0 m/z -> Q3: 113.0 m/z (Note: MRM transitions should be optimized for the specific instrument used.)
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Biological Significance and Signaling Pathways
4-Hydroxyphenylacetic acid is a major microbial metabolite of dietary polyphenols and has been shown to possess antioxidant properties. One of the key mechanisms underlying its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway Activation by 4-Hydroxyphenylacetic acid:
Caption: 4-HPAA induces the Nrf2 antioxidant response pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon stimulation by compounds like 4-HPAA, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and phase II detoxification enzymes. This cellular defense mechanism helps to mitigate oxidative stress and protect cells from damage.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. 4-Hydroxyphenylacetic acid(156-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
